molecular formula C31H48F3O3P2RhS- B159928 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 136705-77-6

1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Cat. No. B159928
CAS RN: 136705-77-6
M. Wt: 722.6 g/mol
InChI Key: XGPXBCKGQLCHDW-KYOOHHHUSA-M
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Description

This compound is a chiral catalyst with the molecular formula C31H48F3O3P2RhS . It appears as a red to orange powder and is consistent with its structure as per 19F-NMR .


Molecular Structure Analysis

The molecular structure of this compound is consistent with its IUPAC name and SMILES string . The specific optical rotation is +40° to +50° (20°C, 589 nm) (c=1 in methanol) .


Chemical Reactions Analysis

This compound is used as a ligand in rhodium catalyzed asymmetric hydrogenation of 2-methylenesuccinamic acid . It also plays a role in cobalt-catalyzed asymmetric hydrogenation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 660.36 g/mol . It appears as a red to orange powder and has a specific optical rotation of +40° to +50° (20°C, 589 nm) (c=1 in methanol) .

Scientific Research Applications

Asymmetric Hydrogenation

This compound is widely used in the asymmetric hydrogenation of olefins, ketones, and imines. It facilitates the production of chiral molecules with high enantioselectivity, which is crucial in the synthesis of pharmaceuticals and agrochemicals .

Reductive Amination

In the field of organic synthesis, this catalyst is employed for reductive amination processes. It helps in the conversion of carbonyl compounds to amines, an essential step in the manufacture of various amine-containing drugs .

Enantioselective Synthesis

The compound serves as an effective ligand for the enantioselective synthesis of β-amino alcohols and 1,2-diamines. These compounds are building blocks in the synthesis of biologically active molecules and natural products .

Pharmaceutical Research

In pharmaceutical research, it’s used for the synthesis of complex molecules that require specific stereochemistry. Its ability to induce chirality makes it invaluable for creating active pharmaceutical ingredients (APIs) with the desired optical purity .

Material Science

The compound finds applications in material science, particularly in the development of new materials with chiral properties. These materials can have unique optical and electronic characteristics important for advanced technologies .

Catalysis Research

Researchers utilize this compound to study new catalytic processes and improve existing ones. Its stability and efficiency make it a subject of interest in the exploration of sustainable and green chemistry methods .

Agrochemical Synthesis

It is also used in the synthesis of agrochemicals where chirality can affect the biological activity of the compound. This catalyst helps in creating enantiomerically pure pesticides and herbicides .

Flavor and Fragrance Industry

Lastly, this catalyst is applied in the flavor and fragrance industry for the synthesis of enantiomerically pure compounds, which can have different scents or flavors based on their chirality .

Mechanism of Action

Target of Action

The primary target of this compound, also known as (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate, is to act as a chiral ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, the compound forms a Duphos-Rhodium metal complex .

Mode of Action

The compound interacts with its targets by forming a metal complex with Rhodium . This complex is used as a catalyst in asymmetric hydrogenation reactions . Asymmetric hydrogenation is a chemical reaction that adds hydrogen (H2) across a double bond or triple bond in a molecule that has the same group on each end of the bond, but with one of the groups being a better leaving group.

Biochemical Pathways

The compound affects the asymmetric hydrogenation pathway . This pathway is crucial in the synthesis of chiral molecules, which are molecules that have a non-superimposable mirror image. The downstream effects of this pathway include the production of chiral molecules with high yield and high enantioselectivity .

Result of Action

The result of the compound’s action is the production of chiral molecules via asymmetric hydrogenation . These chiral molecules are important in many areas of science, including pharmaceuticals, where they are often key components of drugs.

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPXBCKGQLCHDW-KYOOHHHUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1P([C@@H](CC1)CC)C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48F3O3P2RhS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

CAS RN

136705-77-6
Record name (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-phospholane;rhodium(1+);trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 2
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 3
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 4
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 5
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 6
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

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